N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-7-3-4-8(12-11-7)9-5-6-10-15(2,13)14/h3-4,10H,5-6H2,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLWHZOVKYBCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide involves several stepsThe reaction conditions typically involve moderate temperatures and the use of solvents like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under an inert atmosphere.
Substitution: Various nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies to understand various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Comparable Compounds
Key Insights
Core Structure Differences: The target compound’s pyridazine ring (two adjacent nitrogens) contrasts with the phenyl ring in Sotalol-related compounds and MJ 7999-1, and the triazine ring in metsulfuron-methyl. Pyridazine’s electron-deficient nature may enhance binding to specific biological targets compared to phenyl systems .
Substituent Effects: The 6-methyl group on the pyridazine ring may enhance metabolic stability compared to the unsubstituted phenyl group in Sotalol-related compounds .
Molecular Weight and Applications :
- The target compound’s lower molecular weight (230.07 g/mol ) aligns with Lipinski’s "Rule of Five" for drug-likeness, suggesting favorable oral bioavailability compared to larger analogs like metsulfuron-methyl (381.36 g/mol ) .
- Sotalol-related compounds (e.g., 292.83 g/mol ) are used as reference standards in pharmacopeial testing, emphasizing purity requirements for beta-blocker APIs .
Research Implications and Limitations
Further studies are needed to explore:
- Binding Affinity : Pyridazine’s impact on beta-adrenergic or other receptor interactions.
- Metabolic Stability : Role of the 6-methyl group in cytochrome P450 interactions.
- Comparative Bioactivity : Direct comparisons with Sotalol analogs in cardiovascular models.
Biological Activity
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide is a chemical compound that has garnered attention for its potential biological activities and applications in scientific research. The unique structure of this compound allows it to interact with various biological systems, making it a valuable tool in both pharmacological studies and therapeutic developments.
Molecular Structure
The compound's IUPAC name is N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]methanesulfonamide. Its molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen in its structure, which contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the use of solvents like methanol or ethanol under controlled conditions to optimize yield and purity. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, enhancing its utility in research applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, leading to various therapeutic effects. For example, it may influence cellular signaling pathways relevant to cancer or inflammation.
Therapeutic Applications
Research indicates that this compound has potential therapeutic applications in the following areas:
- Cancer Treatment : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). This activity may be enhanced when combined with established chemotherapeutic agents like doxorubicin .
- Anti-inflammatory Effects : The ability of this compound to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Its mechanism may involve the inhibition of specific inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Antitumor Activity : Research on pyrazole derivatives has demonstrated significant antitumor activity against various cancer types. These findings suggest that this compound may exhibit similar properties due to its structural similarities with other active compounds .
- Synergistic Effects : A study highlighted the synergistic effects observed when combining pyrazole derivatives with doxorubicin in breast cancer cells, suggesting that this compound could enhance the efficacy of existing treatments .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Methanesulfonamide | Potential anticancer and anti-inflammatory effects |
| N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide | Ethanesulfonamide | Similar reactivity; used as a building block in drug synthesis |
| 2-chloro-N-{2-[6-methylpyridazin(3)-yl]amino}benzene-sulfonamide | Benzene sulfonamide | Antitumor activity reported in various studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
